2,5-Dimethyl-3,6-diphenylpyrazine
Description
Structure
3D Structure
Properties
CAS No. |
54600-85-0 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2,5-dimethyl-3,6-diphenylpyrazine |
InChI |
InChI=1S/C18H16N2/c1-13-17(15-9-5-3-6-10-15)20-14(2)18(19-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
QMTUIVOFVMSPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis and Characterization
A general representation of the final condensation and oxidation step to form a symmetrically substituted pyrazine (B50134) is shown below:

A general scheme for the self-condensation of an α-aminoketone to a dihydropyrazine (B8608421), followed by oxidation to the corresponding pyrazine.
Table 1: Physicochemical Properties of 2,5-Dimethyl-3,6-diphenylpyrazine
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₂ |
| Molecular Weight | 260.34 g/mol |
| Appearance | Solid |
| Melting Point | Not reported in the provided search results. |
| Boiling Point | Not reported in the provided search results. |
| Solubility | Soluble in common organic solvents. |
This table is populated with data from available chemical databases. rsc.orggoogle.com
Structural Elucidation
The molecular structure of 2,5-Dimethyl-3,6-diphenylpyrazine is characterized by a central pyrazine (B50134) ring substituted with two methyl and two phenyl groups at the 2,5- and 3,6-positions, respectively. Due to steric hindrance between the adjacent phenyl and methyl groups, the phenyl rings are expected to be twisted out of the plane of the pyrazine ring. This dihedral angle is a critical parameter that influences the electronic properties of the molecule. For comparison, in the crystal structure of the related compound, 2,5-bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine, the dihedral angles between the pyrazine and phenyl rings are approximately 36-37°. nih.gov
Table 2: Selected Bond Lengths and Angles (Predicted based on related structures)
| Parameter | Predicted Value | Reference Compound |
| C-C (pyrazine ring) | ~1.39 Å | General Aromatic C-C |
| C-N (pyrazine ring) | ~1.34 Å | General Aromatic C-N |
| C-C (pyrazine-phenyl) | ~1.49 Å | nih.gov |
| Dihedral Angle (Pyrazine-Phenyl) | ~35-40° | nih.gov |
This table provides predicted values based on generally accepted values for aromatic systems and data from the crystal structure of a closely related compound.
Chemical Properties and Reactivity
The chemical reactivity of 2,5-Dimethyl-3,6-diphenylpyrazine is dictated by the electron-deficient nature of the pyrazine (B50134) ring and the presence of the phenyl and methyl substituents. The nitrogen atoms of the pyrazine ring are weakly basic. The pyrazine ring itself is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic attack under certain conditions. The methyl groups can potentially undergo oxidation or condensation reactions.
Theoretical and Computational Investigations of 2,5 Dimethyl 3,6 Diphenylpyrazine
Quantum Chemical Modeling of Electronic Structure and Properties
Quantum chemical modeling serves as a powerful tool to predict and understand the intrinsic electronic characteristics of 2,5-Dimethyl-3,6-diphenylpyrazine from first principles. These computational approaches allow for a detailed examination of both the ground and excited electronic states, providing a molecular-level understanding of its properties.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of molecular systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to determine its optimized geometric structure, electronic energies, and orbital distributions. rsc.org
| Computational Method | Functional/Basis Set | Predicted Properties | Reference |
| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Optimized geometry, ground-state energy, dihedral angles, charge distribution. | rsc.org |
| Natural Bond Orbital (NBO) Analysis | B3LYP/6-31G(d,p) | Atomic charges, hyperconjugative interactions, intramolecular charge transfer. | rsc.org |
To understand the optical properties of this compound, such as its absorption of light and subsequent emission, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com TD-DFT calculations build upon the ground-state DFT results to model the electronic excited states. researchgate.net
These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in an experimental UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. A critical finding from TD-DFT studies on similar phenyl-substituted pyrazines is the nature of the lowest singlet excited state (S1). The attachment of phenyl rings to a pyrazine (B50134) core can alter the character of the lowest transition from an inherently weak, non-emissive n → π* transition (localized on the pyrazine nitrogen atoms) to a much brighter, emissive π → π* charge-transfer transition. rsc.org This change is fundamental to enabling the fluorescence observed in this class of compounds.
| Method | Calculation Type | Key Outputs | Significance | Reference |
| TD-DFT | Vertical Excitations | Absorption Wavelengths (λ_max), Oscillator Strengths (f), Transition Character (e.g., n→π, π→π) | Predicts UV-Vis spectrum and the nature of electronic transitions. | rsc.orgrsc.org |
| TD-DFT | Excited State Optimization | Geometry of the S1 state, Emission energy (fluorescence) | Determines the geometry relaxation upon excitation and predicts emission color. | nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the picture of electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a good approximation of the first excitation energy of the molecule.
For molecules like this compound, FMO analysis reveals the spatial distribution of these key orbitals. Theoretical studies on analogous compounds, such as 2,3-dicyano-5,6-diphenylpyrazine (B14974) (DCDPP), show that the HOMO is typically delocalized across both the pyrazine core and the appended phenyl rings, while the LUMO is predominantly localized on the electron-deficient pyrazine ring. aip.org This spatial separation of the HOMO and LUMO indicates that the HOMO → LUMO transition has a significant intramolecular charge transfer (ICT) character, where electron density moves from the phenyl groups to the central pyrazine ring upon excitation. This ICT nature is a defining feature of the photophysics of many donor-acceptor molecules.
| Orbital | Typical Location of Electron Density | Role in Transition | Reference |
| HOMO | Delocalized over the phenyl rings and pyrazine core | Electron source for the S0 → S1 transition | aip.org |
| LUMO | Localized mainly on the central pyrazine ring | Electron destination for the S0 → S1 transition | aip.org |
Computational Studies of Photophysical Phenomena
Beyond static properties, computational methods are vital for simulating the dynamic processes that occur after a molecule absorbs light. These simulations are key to explaining phenomena like aggregation-induced emission.
Many pyrazine derivatives, including tetraphenylpyrazine (TPP), are known to be AIE-active, meaning they are non-emissive or weakly emissive in dilute solutions but become highly luminescent in the aggregated or solid state. rsc.orgrsc.org Computational studies have been instrumental in elucidating the mechanism behind this effect. The leading explanation is the restriction of intramolecular motion (RIM). rsc.org
In solution, the phenyl rings of a molecule like this compound can freely rotate and vibrate. These low-frequency torsional motions act as efficient non-radiative decay channels, allowing the excited-state energy to be dissipated as heat rather than light. nih.govresearchgate.net Computational simulations model this by calculating the potential energy surface of the excited state with respect to the phenyl ring torsion angles. In the aggregated state, the physical constraints imposed by neighboring molecules sterically hinder these rotations. This "locking" of the phenyl rings blocks the non-radiative decay pathways, forcing the excited state to decay radiatively by emitting a photon, thus "switching on" the fluorescence. nih.govresearchgate.net The methyl groups in this compound are expected to enhance this steric hindrance, potentially leading to a more pronounced AIE effect compared to non-methylated analogs.
A quantitative understanding of AIE requires a detailed analysis of the competition between radiative and non-radiative decay pathways. researchgate.net Theoretical models based on quantum chemistry calculations coupled with thermal vibration correlation functions can be used to compute the rate constants for both radiative decay (k_r) and non-radiative decay (k_nr). nih.gov
Studies on AIE-active pyrazine derivatives have shown that while k_r may not change significantly between the solution and aggregated states, k_nr is dramatically reduced upon aggregation. nih.gov The computational analysis identifies which specific vibrational modes, particularly the low-frequency twisting of the phenyl rings, are most strongly coupled to the electronic excitation. nih.govresearchgate.net This strong coupling facilitates the dissipation of energy non-radiatively in solution. By simulating the effect of a rigid environment (mimicking the aggregate state), these models demonstrate a significant decrease in the activity of these energy-dissipating modes, providing a quantitative rationale for the observed AIE phenomenon. nih.gov These computational approaches are crucial for rationally designing new molecules with enhanced AIE properties for various applications.
Intermolecular Interaction Modeling in Aggregated States
In the solid state and in concentrated solutions, the intermolecular interactions of this compound govern its packing, morphology, and bulk properties. Computational modeling, particularly through methods like Hirshfeld surface analysis, allows for the detailed investigation of these non-covalent interactions.
The table below conceptualizes the likely contributions of different intermolecular contacts for this compound based on analyses of related structures.
| Intermolecular Contact Type | Expected Contribution | Nature of Interaction |
| H···H | High | Van der Waals forces, dispersion |
| C···H / H···C | Moderate | Weak hydrogen bonding, van der Waals |
| N···H / H···N | Moderate to Low | Weak hydrogen bonding |
| C···C | Low | π-π stacking (potentially between phenyl rings) |
| N···C / C···N | Low | Electrostatic and dispersion forces |
Reaction Mechanism Elucidation Through Computational Chemistry
Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions, including the formation of this compound. By modeling the reaction pathways, transition states, and the influence of the chemical environment, a deeper understanding of its synthesis can be achieved.
Transition State Analysis of Pyrazine Formation Reactions
The formation of 2,5-disubstituted pyrazines, such as this compound, often proceeds through the dimerization of α-amino ketones. researchgate.net Computational studies, typically employing Density Functional Theory (DFT), can be used to map out the potential energy surface of this reaction. This involves identifying the structures of the reactants, intermediates, transition states, and products.
A key step in this process is the location and characterization of the transition state for the dimerization and subsequent oxidation to the pyrazine ring. Transition state theory allows for the calculation of activation energies, which are critical in determining the rate-limiting step of the reaction. For the formation of this compound from the corresponding α-amino ketone, the transition state would likely involve the approach of two molecules of the α-amino ketone, oriented for the condensation reaction that forms the initial dihydropyrazine (B8608421) intermediate. researchgate.netrsc.org
Vibrational frequency calculations are essential to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. hilarispublisher.com
Solvent Effects and Catalytic Influence on Reaction Pathways
The environment in which a reaction occurs can significantly impact its outcome. Computational models can account for the influence of solvents and catalysts on the reaction pathway for pyrazine synthesis.
Catalysts, both acidic and basic, are often employed in pyrazine synthesis. Computational studies can elucidate the role of the catalyst by modeling its interaction with the reactants. For example, an acid catalyst might protonate a carbonyl group, making it more electrophilic and facilitating nucleophilic attack. A base catalyst could deprotonate an amine, increasing its nucleophilicity. By modeling these interactions, the catalytic cycle can be understood in detail, and the efficiency of different catalysts can be compared. The synthesis of pyrazines can be influenced by the choice of catalyst and solvent, affecting the yield and selectivity of the reaction. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions and conformational changes at an atomistic level.
The potential energy surface associated with the rotation of the phenyl groups can be further investigated by calculating the torsional energy barriers. karatekin.edu.tr This is typically done by performing a series of constrained geometry optimizations at different fixed values of the dihedral angle. Such calculations can reveal the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation. For substituted biphenyls and phenylpyridines, these barriers are influenced by a balance of steric hindrance between ortho hydrogens and the electronic effects of π-conjugation, which favors planarity. rsc.orgresearchgate.net While specific data for this compound is not available, the principles from related systems suggest that the molecule is likely non-planar in its lowest energy state to alleviate steric strain between the phenyl rings and the methyl groups on the pyrazine core.
The following table outlines the key parameters and expected outcomes from a molecular dynamics simulation and conformational analysis of this compound.
| Parameter | Description | Expected Outcome |
| Dihedral Angle (Phenyl-Pyrazine) | The angle of rotation of the phenyl groups relative to the pyrazine ring. | A non-planar average conformation, with a distribution of angles sampled during the simulation. |
| Rotational Energy Barrier | The energy required to rotate the phenyl groups through a planar or other high-energy conformation. | A finite energy barrier that hinders free rotation, influenced by steric and electronic factors. |
| Conformational Isomers | Distinct, stable or metastable geometries of the molecule. | Identification of the most stable conformer(s) and their relative energies. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Provides insight into the flexibility and stability of the molecular structure over the simulation time. |
Applications in Functional Materials and Advanced Chemical Systems
Aggregation-Induced Emission (AIE) Luminogens and Their Design Principles
A significant challenge in the field of organic light-emitting materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescent molecules that are highly emissive in dilute solutions become weakly emissive or non-luminescent in the aggregated or solid state. researchgate.net Aggregation-Induced Emission (AIE) is a counterintuitive photophysical phenomenon that overcomes this limitation. mdpi.com AIE luminogens (AIEgens) are molecules that are non-emissive in solution but become highly luminescent upon aggregation. This property is crucial for real-world applications requiring strong solid-state luminescence, such as organic light-emitting diodes (OLEDs) and bio-imaging. nih.gov
The archetypal AIEgen, tetraphenylpyrazine (TPP), serves as a foundational model for understanding this behavior in compounds like 2,5-Dimethyl-3,6-diphenylpyrazine. semanticscholar.orgresearchgate.net The widely accepted mechanism for AIE is the restriction of intramolecular motion (RIM). nih.gov In solution, the phenyl rings attached to the central pyrazine (B50134) core can rotate and vibrate freely, providing non-radiative pathways for the excited-state energy to dissipate, thus quenching fluorescence. semanticscholar.org However, in the aggregated state, the physical constraint imposed by neighboring molecules restricts these intramolecular motions, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong light emission. mdpi.com
The rational design of AIE-active pyrazine derivatives hinges on creating molecules with propeller-shaped structures that possess multiple freely rotating peripheral groups. semanticscholar.org Tetraphenylpyrazine (TPP) and its derivatives are excellent examples of this design principle. nih.govresearchgate.net The structure of this compound fits this model, featuring two phenyl "rotors" attached to the pyrazine "stator." The steric repulsion between these adjacent phenyl rings forces the molecule into a nonplanar configuration, which is a key characteristic of many AIEgens. nih.gov
The design strategy involves several key factors:
Propeller-like Structure: The core (stator) should be connected to multiple peripheral groups (rotors) via single bonds, allowing for low-frequency intramolecular rotational or vibrational motions in solution. semanticscholar.org
Steric Hindrance: Significant steric hindrance between the rotors promotes a twisted, non-planar geometry that prevents close π-π stacking in the solid state, which would otherwise cause quenching.
Control of Deactivation Pathways: The primary goal is to design a molecule where the internal conversion process (a non-radiative decay from the first excited state, S₁, to the ground state, S₀) is fast in solution but is effectively blocked in the solid state by steric hindrance. mdpi.com
Pyrazine-based AIEgens are particularly advantageous due to their facile synthesis, good thermal and photochemical stability, and the presence of nitrogen atoms that offer sites for further functionalization. nih.govsemanticscholar.org
The emission properties of pyrazine-based AIEgens can be precisely controlled through molecular engineering, specifically by modifying the substituents on the pyrazine core or the peripheral phenyl rings. semanticscholar.org Attaching different functional groups allows for the fine-tuning of the molecule's electronic properties and intermolecular interactions in the aggregated state.
This tunability is achieved by:
Introducing Electron-Donating or Electron-Withdrawing Groups: The electronic nature of the substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength. For instance, attaching stronger electron-donating groups to the periphery of TPP is anticipated to achieve green or red emission. semanticscholar.org
Modifying Molecular Packing: Substituents can influence how the molecules pack in the solid state. Different packing modes (e.g., H-aggregates vs. J-aggregates) can lead to distinct photophysical properties and emission colors. nih.gov
For this compound, the methyl groups, while simple, can influence solubility and molecular packing compared to the parent diphenylpyrazine, subtly altering the solid-state emission characteristics. The principle of tunable emission is demonstrated by the various colors achieved with different TPP derivatives.
| Compound | Substituent (R) on Phenyl Rings | Solid State Emission Peak (λem) |
|---|---|---|
| TPP | -H | 475 nm (Blue) |
| TPP-4Me | -CH₃ (Methyl) | 478 nm (Blue) |
| TPP-4OMe | -OCH₃ (Methoxy) | 495 nm (Cyan) |
| TPP-4F | -F (Fluoro) | 465 nm (Deep Blue) |
This data illustrates that even simple modifications to the peripheral phenyl rings can systematically shift the emission color, providing a clear pathway for developing materials with desired luminescent properties.
Organic Electronic Materials
The electron-deficient character of the pyrazine ring makes it a valuable building block for organic electronic materials. While often used to create electron-transporting (n-type) materials, recent research has demonstrated its utility in designing high-performance hole-transporting (p-type) semiconductors and materials for other electronic applications.
Hole Transport Materials (HTMs) are a critical component in many photovoltaic devices, particularly in p-i-n planar perovskite solar cells (PSCs). The HTM's primary role is to efficiently extract photogenerated holes from the light-absorbing perovskite layer and transport them to the electrode, while simultaneously blocking electrons to prevent charge recombination.
Pyrazine-containing molecules have emerged as promising dopant-free HTMs. The design strategy often involves creating an "X-shaped" or star-shaped molecule where an electron-deficient pyrazine core is connected to electron-donating peripheral branches, such as triphenylamine (TPA) derivatives. This donor-acceptor architecture offers several advantages:
Enhanced Dipole Moment: The combination of an electron-deficient core and electron-donating arms enhances the molecular dipole moment, which can induce intermolecular charge transfer.
Improved Charge Mobility: The pyrazine core can improve the charge transfer properties and planar conjugation of the molecular center, leading to higher hole mobility compared to standard materials like Si-OMeTPA.
Favorable Energy Levels: The pyrazine unit helps to tune the HOMO and LUMO energy levels of the material to align properly with the valence band of the perovskite, facilitating efficient hole extraction.
In one study, a p-i-n planar perovskite solar cell using a pyrazine-TPA based HTM (PT-TPA) achieved a power conversion efficiency (PCE) of 17.52%, which was about 15% higher than a device using a conventional Si-OMeTPA HTL.
| Parameter | Device with Pyrazine-based HTM (PT-TPA) | Device with Standard HTM (Si-OMeTPA) |
|---|---|---|
| Power Conversion Efficiency (PCE) | 17.52% | ~15.2% |
| Open-Circuit Voltage (Voc) | 1.03 V | 1.02 V |
| Short-Circuit Current (Jsc) | 22.9 mA/cm² | 21.9 mA/cm² |
| Fill Factor (FF) | 74% | 68% |
Data adapted from research on pyrazine-cored HTMs.
These results underscore the potential of incorporating pyrazine cores, like the one in this compound, into the design of next-generation, low-cost, and highly efficient HTMs.
Electrochromic materials can reversibly change their optical properties, such as color and transmittance, in response to an applied electrical potential. This functionality is utilized in applications like smart windows, rearview mirrors, and optical displays.
The electron-accepting nature of the pyrazine ring makes it a suitable component for donor-acceptor (D-A) type compounds used in electrochromic and electromemory devices. Pyrazine has a higher electron affinity than other nitrogen-containing heterocycles like pyridine, making it a stronger acceptor unit. In D-A-D structures, where a central pyrazine acceptor is linked to donor units, the application of a voltage can induce charge transfer, leading to a change in the material's absorption spectrum and thus its color.
While the development of materials based specifically on this compound for electrochromic applications is an emerging area, the fundamental properties of the pyrazine core suggest its potential. By functionalizing the phenyl or methyl groups, it would be possible to create polymers or molecular glasses that exhibit stable and reversible color changes, contributing to the field of advanced electrochromic systems.
Understanding the fundamental charge transport mechanism in organic semiconductors is crucial for designing better materials for applications like organic field-effect transistors (OFETs). Traditionally, hole transport is thought to occur primarily through the intermolecular overlap of the highest occupied molecular orbitals (HOMO). However, recent studies on pyrazine-fused organic semiconductors have revealed a more complex and efficient mechanism known as "mixed-orbital charge transport."
In this model, electronic couplings involving not only the HOMO but also the second and third HOMOs (SHOMO and THOMO) contribute significantly to charge transport. The incorporation of a pyrazine moiety into an N-shaped π-electron system was shown to induce more pronounced mixed-orbital charge transport.
Key findings include:
Orbital Engineering: The electron-deficient pyrazine unit effectively tunes the energy levels and distribution of the HOMO, SHOMO, and THOMO.
Enhanced Electronic Couplings: In specifically designed pyrazine-based molecules, large electronic couplings (transfer integrals) were observed from HOMO-SHOMO and HOMO-THOMO interactions, in addition to the standard HOMO-HOMO couplings.
High Hole Mobility: This mixed-orbital transport mechanism can lead to exceptionally high hole mobilities. A pyrazine-fused semiconductor (C₁₀Ph–BNTP) demonstrated a high hole mobility of up to 9.6 cm² V⁻¹ s⁻¹ in single-crystal thin-film transistors.
| Coupling Type | Interaction Pathway | Transfer Integral (meV) |
|---|---|---|
| HOMO–HOMO | Transverse | 28.8 |
| HOMO–THOMO | Transverse | -49.0 |
| HOMO–HOMO | Column | 16.6 |
| HOMO–THOMO | Column | -14.9 |
Data adapted from research on mixed-orbital charge transport.
This advanced understanding provides a new design paradigm for p-type organic semiconductors, where the pyrazine core can be strategically employed to engineer multiple orbital pathways for charge carriers, moving beyond simple HOMO-level considerations.
Coordination Chemistry and Metallosupramolecular Architectures
The nitrogen atoms within the pyrazine ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This characteristic allows the compound to function as a ligand in the construction of metal complexes and larger, more complex metallosupramolecular architectures.
Pyrazine and its derivatives are well-established building blocks in coordination chemistry, capable of acting as either monodentate or bidentate bridging ligands to create a variety of coordination polymers. While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of similar pyrazine-based ligands provides significant insight into its potential. For instance, 2,5-dimethylpyrazine has been shown to form coordination polymers with metal halides, where the pyrazine ligand bridges metal centers to form one-, two-, or three-dimensional networks. The inclusion of the bulky phenyl groups at the 3 and 6 positions in this compound would be expected to introduce significant steric hindrance, which could influence the resulting geometry and dimensionality of the coordination network. This steric crowding could potentially lead to the formation of discrete, mononuclear or dinuclear metal complexes rather than extended polymeric structures.
The electronic properties of the phenyl substituents can also play a crucial role in the nature of the metal-ligand bond. The ability of the phenyl rings to participate in π-stacking interactions could direct the self-assembly of metal complexes into well-defined supramolecular structures.
Luminescent metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands, which exhibit tunable light-emitting properties. The luminescence in these materials can originate from the organic linker, the metal center, or from guest molecules encapsulated within the pores. Pyrazine-containing ligands are of interest in the design of luminescent MOFs due to their ability to facilitate energy transfer processes.
While there are no specific reports on the use of this compound in the synthesis of luminescent MOFs, research on analogous systems provides a strong basis for its potential. For example, a luminescent MOF based on tetraphenylpyrazine has been successfully synthesized and shown to act as a chemical sensor. nih.gov The tetraphenylpyrazine ligand in this MOF serves as the primary luminophore. It is reasonable to infer that this compound could also function as a luminescent organic linker. The π-conjugated system of the diphenylpyrazine core is expected to exhibit fluorescence, and its incorporation into a rigid MOF structure could enhance its emission properties by reducing non-radiative decay pathways.
The design of such MOFs would involve the reaction of this compound, potentially functionalized with coordinating groups like carboxylates, with suitable metal ions known to form luminescent MOFs, such as zinc(II) or lanthanide(III) ions. The resulting materials could have applications in areas such as chemical sensing, bio-imaging, and solid-state lighting.
Table 1: Potential Metal Ions for Luminescent MOFs with Pyrazine-Based Ligands
| Metal Ion | Potential Role in Luminescence |
| Zn(II) | Promotes ligand-based luminescence by providing structural rigidity. |
| Cd(II) | Similar to Zn(II), often used in the construction of luminescent MOFs. |
| Eu(III) | Can exhibit strong metal-centered red emission through ligand sensitization (antenna effect). |
| Tb(III) | Can exhibit strong metal-centered green emission through ligand sensitization. |
Catalytic Applications of Pyrazine-Based Systems
The ability of pyrazine ligands to coordinate with transition metals and influence their electronic properties makes them attractive components in the design of homogeneous and heterogeneous catalysts. The specific substituents on the pyrazine ring can be tuned to modulate the catalytic activity and selectivity.
In organometallic catalysis, ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the stereochemistry of the reaction. While direct catalytic applications of this compound are not well-documented, studies on related pyrazine derivatives highlight their potential. For instance, pyrazine-based pincer ligands have been effectively used in iron-catalyzed hydrogenation of carbon dioxide.
The this compound ligand could potentially be employed in various catalytic transformations. The nitrogen atoms can coordinate to a metal center, while the phenyl and methyl groups can be used to tune the steric and electronic environment around the metal. The steric bulk of the phenyl groups could, for example, create a specific chiral pocket around the metal center, enabling enantioselective catalysis.
The mechanism of catalytic reactions involving pyrazine ligands often involves the direct participation of the pyrazine ring. For example, in some catalytic hydrogenation reactions, the pyrazine ring itself can be reversibly hydrogenated and dehydrogenated, acting as a hydrogen shuttle.
A study on the catalytic hydrogenation of 2,5-dialkylpyrazines, including 2,5-diphenylpyrazine, demonstrated that the pyrazine ring could be hydrogenated to the corresponding piperazine. clockss.org This suggests that a catalytic cycle involving this compound could proceed through a similar pathway. The reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, would be critical in determining the efficiency and selectivity of such a process.
Table 2: Potential Catalytic Applications for this compound-Based Systems
| Catalytic Reaction | Potential Role of the Ligand |
| Hydrogenation | Stabilization of metal hydride species; potential for reversible ring hydrogenation. |
| Cross-coupling Reactions | Tuning the electronic properties of the metal center to facilitate oxidative addition and reductive elimination steps. |
| CO2 Reduction | Acting as an electron sink to facilitate the reduction of carbon dioxide. |
| Oxidation Reactions | Stabilizing high-valent metal-oxo species. |
Medicinal Chemistry and Pharmacological Relevance: Structural and Mechanistic Investigations of this compound Analogues
The pyrazine nucleus is a key structural motif in a multitude of biologically active compounds, spanning pharmaceuticals, flavorings, and natural products. The specific substitution pattern on the pyrazine ring profoundly influences its pharmacological profile. This article focuses on the synthetic strategies for the structural and mechanistic investigation of analogues derived from a this compound core, a scaffold with latent potential in medicinal chemistry. The exploration of divergent and stereoselective synthetic routes is crucial for accessing a diverse range of derivatives for structure-activity relationship (SAR) studies.
Medicinal Chemistry and Pharmacological Relevance: Structural and Mechanistic Investigations
The strategic chemical modification of the 2,5-dimethyl-3,6-diphenylpyrazine scaffold is paramount for the exploration of its medicinal chemistry potential. By systematically altering the substituents on the pyrazine (B50134) core, researchers can probe the key molecular interactions that govern its biological activity. The following sections detail synthetic approaches that enable the generation of a library of analogues from a common pyrazine precursor.
A divergent synthetic strategy allows for the creation of a wide array of analogues from a single, readily accessible starting material. This approach is highly efficient for exploring the chemical space around a core scaffold. One potential strategy for the divergent synthesis of analogues from a this compound core involves the functionalization of the methyl groups or the phenyl rings.
For instance, the methyl groups at the 2- and 5-positions can be subjected to various transformations. Bromination of the methyl groups using N-bromosuccinimide (NBS) under radical initiation conditions would yield the corresponding bromomethyl derivatives. These intermediates can then serve as versatile precursors for a range of nucleophilic substitution reactions, introducing diverse functionalities such as alcohols, ethers, amines, and thiols.
Another approach involves the functionalization of the phenyl rings at the 3- and 6-positions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could introduce substituents onto the phenyl rings. The directing effects of the existing pyrazine ring would influence the position of substitution. Subsequent modification of these newly introduced functional groups would further expand the library of analogues.
A plausible synthetic sequence for the divergent synthesis of analogues is outlined below. The initial step would be the synthesis of the this compound core, which can be achieved through the condensation of 1-phenyl-1,2-propanedione (B147261) with 1,2-diaminopropane, followed by oxidation.
Table 1: Proposed Divergent Synthesis of this compound Analogues
| Entry | Starting Material | Reagents and Conditions | Product | Potential Further Modifications |
| 1 | This compound | 1. NBS, AIBN, CCl₄, reflux; 2. Nu⁻ (e.g., ROH, R₂NH, RSH) | 2,5-Bis(functionalized methyl)-3,6-diphenylpyrazine | Oxidation of alcohol to aldehyde/acid; Alkylation of amine |
| 2 | This compound | HNO₃, H₂SO₄ | 2,5-Dimethyl-3,6-bis(nitrophenyl)pyrazine | Reduction of nitro group to amine; Diazotization and substitution |
| 3 | This compound | Br₂, FeBr₃ | 2,5-Dimethyl-3,6-bis(bromophenyl)pyrazine | Suzuki or Stille coupling reactions |
| 4 | This compound | RCOCl, AlCl₃ | 2,5-Dimethyl-3,6-bis(acylphenyl)pyrazine | Reduction of ketone to alcohol; Grignard reaction |
Note: The yields and specific reaction conditions would need to be optimized experimentally. AIBN = Azobisisobutyronitrile; NBS = N-Bromosuccinimide; Nu⁻ = Nucleophile.
This divergent approach provides a powerful tool for rapidly generating a diverse set of compounds for biological screening, facilitating the identification of lead compounds with improved potency and selectivity.
The introduction of chirality into drug molecules can have a profound impact on their pharmacological properties, including efficacy, selectivity, and metabolic stability. Stereoselective synthesis of pyrazine analogues is therefore a critical aspect of medicinal chemistry research. While the parent this compound is achiral, the introduction of substituents can create stereogenic centers.
One strategy for the stereoselective synthesis of chiral pyrazine analogues involves the use of chiral starting materials. For example, the condensation of a chiral α-amino ketone with a chiral 1,2-diamine would lead to the formation of a chiral dihydropyrazine (B8608421), which can then be oxidized to the corresponding chiral pyrazine. The stereochemistry of the final product would be determined by the stereochemistry of the starting materials.
Alternatively, asymmetric catalysis can be employed to introduce chirality. For instance, the asymmetric reduction of a prochiral ketone precursor to the pyrazine could yield a chiral alcohol. Similarly, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions to introduce substituents onto the pyrazine ring could proceed with high enantioselectivity.
A hypothetical stereoselective approach could involve the asymmetric hydrogenation of a dehydro-amino acid precursor, followed by cyclization to form a chiral piperazinone, which can then be converted to a chiral pyrazine. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is well-established for such transformations.
Table 2: Potential Stereoselective Routes to Chiral Pyrazine Analogues
| Entry | Strategy | Key Reaction | Chiral Source | Potential Product |
| 1 | Chiral Pool Synthesis | Condensation and Oxidation | Chiral α-amino ketone and/or chiral 1,2-diamine | Enantiopure substituted pyrazine |
| 2 | Asymmetric Catalysis | Asymmetric reduction of a prochiral ketone | Chiral reducing agent (e.g., CBS reagent) | Chiral hydroxyalkylpyrazine |
| 3 | Asymmetric Catalysis | Asymmetric cross-coupling | Chiral ligand for transition metal catalyst | Atropisomeric biaryl pyrazine derivative |
| 4 | Chiral Auxiliary | Diastereoselective alkylation | Chiral auxiliary attached to a precursor | Chiral alkylated pyrazine derivative |
Note: The specific catalysts, ligands, and reaction conditions would require careful selection and optimization to achieve high stereoselectivity.
The development of robust and efficient stereoselective synthetic methods is essential for accessing enantiomerically pure pyrazine analogues. This allows for a detailed investigation of the stereochemical requirements for biological activity and the development of safer and more effective therapeutic agents. The ability to synthesize specific stereoisomers is a cornerstone of modern medicinal chemistry.
Q & A
Q. What analytical approaches quantify trace impurities in this compound?
- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Calibrate with spiked standards to achieve ppb-level detection limits. For volatile impurities, employ headspace GC-MS .
Application-Oriented Questions
Q. How can this compound be functionalized for materials science applications?
Q. What role does this compound play in battery technology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
